2-(Chloromethyl)piperidine hydrochloride
Overview
Description
2-(Chloromethyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties .
Mechanism of Action
Mode of Action
It has been used as a reagent in base-catalyzed alkylation reactions . This suggests that it may interact with its targets through alkylation, a process that involves the transfer of an alkyl group from one molecule to another.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is generally recommended to store the compound at room temperature, in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)piperidine hydrochloride typically involves the chloromethylation of piperidine. One common method includes the reaction of piperidine with formaldehyde and hydrochloric acid, which results in the formation of this compound. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
2-(Chloromethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
3-Chloromethylpyridine: Another isomer of chloromethylpyridine with the chloromethyl group at the 3-position.
4-Chloromethylpyridine: Isomer with the chloromethyl group at the 4-position.
Uniqueness
2-(Chloromethyl)piperidine hydrochloride is unique due to its piperidine ring structure, which imparts different chemical and physical properties compared to its pyridine analogs. The presence of the nitrogen atom in the piperidine ring also influences its reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-(chloromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQABIECSSOLVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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